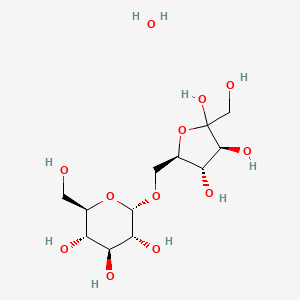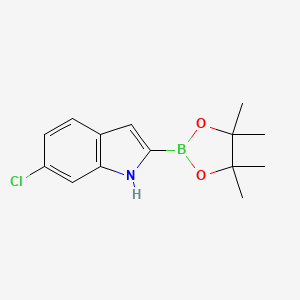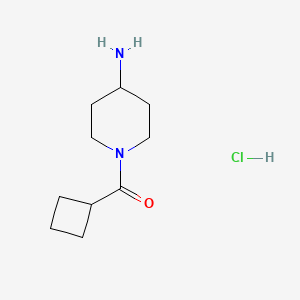
Dimethyl(quinolin-2-ylmethyl)amine
Descripción general
Descripción
Dimethyl(quinolin-2-ylmethyl)amine is a chemical compound with the molecular formula C12H14N2 . It is also known as N,N-Dimethyl-1-(quinolin-2-yl)methanamine .
Synthesis Analysis
The synthesis of compounds similar to this compound has been reported in the literature . For instance, N-Pyridin-2-ylmethyl and N-Quinolin-2-ylmethyl substituted ethane-1,2-diamines have been synthesized . These structures contain five nitrogen atoms that can form coordinate bonds with metal ions such as Mn(II) and Fe(II) .Molecular Structure Analysis
While specific structural analysis for this compound is not available, related compounds have been studied. For example, the crystal structure of 5-((bis(pyridin-2-ylmethyl)amino)methyl)quinolin-8-ol has been reported .Aplicaciones Científicas De Investigación
Catalysis and Polymerization
Dimethyl(quinolin-2-ylmethyl)amine and its derivatives have been studied for their roles in catalysis, particularly in the synthesis of metal complexes and their application in the ring-opening polymerization of ε-caprolactone. Aluminum and zinc complexes supported by pyrrole-based ligands, including quinolin-8-amine derivatives, have been synthesized. These complexes demonstrate significant activity as catalysts for the polymerization process, indicating potential applications in materials science for creating biodegradable polymers with specific properties (Qiao, Ma, & Wang, 2011).
Synthesis of Hybrid Compounds
Research on 1-(quinolin-2-ylmethyl)pyridinium ylide has led to the synthesis of new quinoline/indolizine hybrid compounds. These hybrids, such as dimethyl 3-(quinolin-2-yl)indolizine-1,2-dicarboxylate, are synthesized via a one-pot reaction, showing the versatility of quinolin-2-ylmethylamine derivatives in organic synthesis and the potential for creating novel compounds with unique chemical properties (Belguedj et al., 2015).
Sensing Applications
Quinoline-based Schiff base compounds have been explored for their chemosensory applications, particularly for detecting nitroaromatic compounds like 2,4,6-trinitrophenol (TNP). These compounds exhibit selective fluorescence quenching in the presence of TNP, highlighting their potential as sensitive and selective chemosensors for explosives detection, which is crucial for security and environmental monitoring (Halder et al., 2018).
Anticancer Research
This compound derivatives have been implicated in anticancer research, where certain compounds exhibit potent apoptosis-inducing effects on cancer cells. This has led to the identification of novel series of compounds as potential therapeutics for treating solid tumors, underscoring the significance of quinoline derivatives in medicinal chemistry and drug development (Zhang et al., 2008).
Direcciones Futuras
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, with plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Therefore, the study and application of Dimethyl(quinolin-2-ylmethyl)amine and similar compounds are likely to continue to be an area of interest in the future.
Propiedades
IUPAC Name |
N,N-dimethyl-1-quinolin-2-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-14(2)9-11-8-7-10-5-3-4-6-12(10)13-11/h3-8H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZNPRQIONEKPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=NC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(5-Fluoro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B1454683.png)
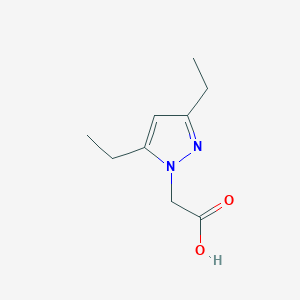
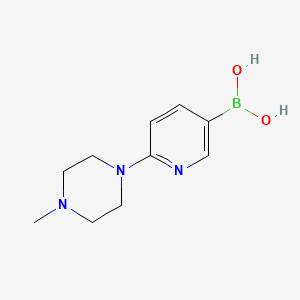
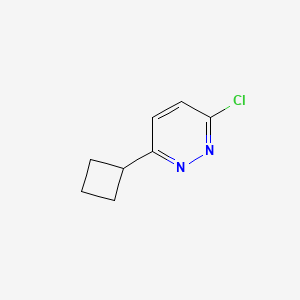


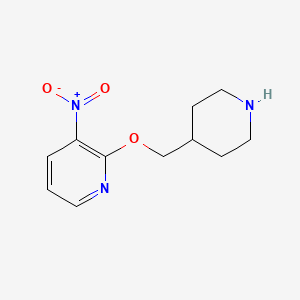
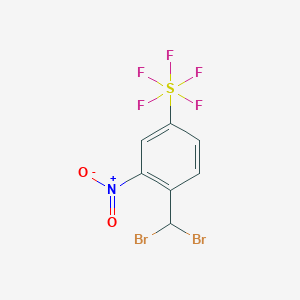
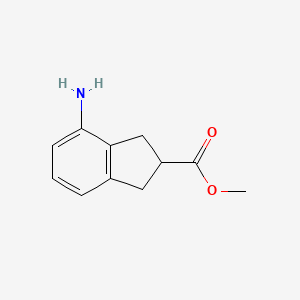
![3-Chloro-4-[(dimethylamino)methyl]aniline dihydrochloride](/img/structure/B1454697.png)

